Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine
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Overview
Description
Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine: is a complex organic compound belonging to the class of heterocyclic amines. This compound features a unique octahydrocyclopenta[c]pyrrole ring system, which is fused with a benzyl group. The stereochemistry of the compound is denoted by the (3ar,6as) configuration, indicating the specific spatial arrangement of atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be employed . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or acetic anhydride in the presence of perchloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride: This compound shares a similar core structure but differs in the position and configuration of the benzyl group.
Pyrrole derivatives: These compounds have a similar heterocyclic ring system but may differ in the substituents attached to the ring.
Uniqueness: Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine is unique due to its specific stereochemistry and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(3aR,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12-,13+,14?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKBNPLDOBTBBR-AMIUJLCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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